Comparative HMG-CoA Reductase Inhibition: Potency of 6,6-Dimethyl-5-oxoheptanoic Acid
6,6-Dimethyl-5-oxoheptanoic acid acts as a weak inhibitor of HMG-CoA reductase in a rat liver microsomal assay. In a direct head-to-head comparison using the same assay conditions and rat tissue source, it demonstrates an IC50 of 570,000 nM for inhibiting total lipid synthesis, which is approximately 2.4-fold less potent than its activity of 240,000 nM for inhibiting non-saponifiable lipid synthesis [1]. This activity is compared to the class of statins, which exhibit IC50 values in the low nanomolar range, confirming this compound is a weaker inhibitor and thus more suitable as an intermediate than a lead drug candidate .
| Evidence Dimension | IC50 (nM) for HMG-CoA reductase inhibition |
|---|---|
| Target Compound Data | 240,000 nM (non-saponifiable lipid synthesis) and 570,000 nM (total lipid synthesis) |
| Comparator Or Baseline | Reference statin drugs (e.g., lovastatin) typically have IC50 < 100 nM |
| Quantified Difference | Target compound is ~2,400-fold to 5,700-fold less potent than reference statins |
| Conditions | Inhibition of HMG-CoA reductase in CD rat liver microsomal-cytosol fraction using [2-14C]acetate as substrate |
Why This Matters
This quantitative data confirms the compound's utility is not as a potent active pharmaceutical ingredient but as a key synthetic intermediate for HMG-CoA reductase inhibitors, providing a rationale for its procurement for medicinal chemistry rather than direct biological screening.
- [1] BindingDB. (2025). BindingDB Entry BDBM50009728 (CHEMBL3246895). Retrieved from bindingdb.org. View Source
